molecular formula C4H10FO3P B12675820 Isopropyl methyl phosphorofluoridate CAS No. 2276-27-9

Isopropyl methyl phosphorofluoridate

Cat. No.: B12675820
CAS No.: 2276-27-9
M. Wt: 156.09 g/mol
InChI Key: XWFKTNUMAPILCN-UHFFFAOYSA-N
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Description

Isopropyl methyl phosphorofluoridate is an organophosphorus compound with the molecular formula C₄H₁₀FO₃P. It is known for its potent biological activity and is often studied for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of isopropyl methyl phosphorofluoridate typically involves the reaction of isopropyl alcohol with phosphorus trichloride to form diisopropylphosphite. This intermediate is then chlorinated and further reacted with sodium fluoride to replace the chlorine atom with fluorine, yielding this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Isopropyl methyl phosphorofluoridate undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action of isopropyl methyl phosphorofluoridate involves the irreversible inhibition of cholinesterase enzymes. It forms a covalent bond with the active site serine residue of the enzyme, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This mechanism is similar to other organophosphorus compounds and is responsible for its potent biological effects.

Comparison with Similar Compounds

Isopropyl methyl phosphorofluoridate is often compared to other organophosphorus compounds such as sarin and diisopropyl fluorophosphate. These compounds share similar structures and mechanisms of action but differ in their potency and specific applications . For example:

This compound is unique in its specific combination of isopropyl and methyl groups, which influence its reactivity and biological activity.

Properties

CAS No.

2276-27-9

Molecular Formula

C4H10FO3P

Molecular Weight

156.09 g/mol

IUPAC Name

2-[fluoro(methoxy)phosphoryl]oxypropane

InChI

InChI=1S/C4H10FO3P/c1-4(2)8-9(5,6)7-3/h4H,1-3H3

InChI Key

XWFKTNUMAPILCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC)F

Origin of Product

United States

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